molecular formula C13H13ClN2O5S B2605409 7-Morpholinothieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride CAS No. 2007920-91-2

7-Morpholinothieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride

Cat. No.: B2605409
CAS No.: 2007920-91-2
M. Wt: 344.77
InChI Key: IJAFKDYSSFGYSA-UHFFFAOYSA-N
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Description

7-Morpholinothieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride is a complex organic compound with the molecular formula C13H13ClN2O5S. This compound is known for its unique structure, which includes a morpholine ring, a thieno[3,2-b]pyridine core, and two carboxylic acid groups. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Morpholinothieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the thieno[3,2-b]pyridine core, followed by the introduction of the morpholine ring and the carboxylic acid groups. Common reagents used in these reactions include thionyl chloride, morpholine, and various carboxylating agents. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process is optimized to ensure high yield and purity of the final product. Key parameters such as reaction time, temperature, and reagent concentrations are carefully controlled. Purification steps, including crystallization and chromatography, are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

7-Morpholinothieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

7-Morpholinothieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 7-Morpholinothieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2,6-dicarboxylic acid: A simpler analog with similar carboxylic acid groups but lacking the morpholine and thieno[3,2-b]pyridine structure.

    Thieno[3,2-b]pyridine derivatives: Compounds with similar core structures but different substituents, affecting their reactivity and applications.

Uniqueness

7-Morpholinothieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride is unique due to its combination of a morpholine ring, a thieno[3,2-b]pyridine core, and two carboxylic acid groups. This unique structure imparts distinctive chemical properties and reactivity, making it valuable for various scientific research applications.

Properties

IUPAC Name

7-morpholin-4-ylthieno[3,2-b]pyridine-3,6-dicarboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S.ClH/c16-12(17)7-5-14-9-8(13(18)19)6-21-11(9)10(7)15-1-3-20-4-2-15;/h5-6H,1-4H2,(H,16,17)(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAFKDYSSFGYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C3C(=NC=C2C(=O)O)C(=CS3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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